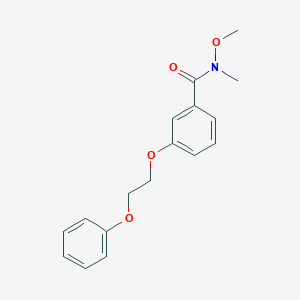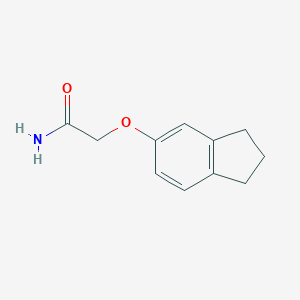
4-(3-Butoxyanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Butoxyanilino)-4-oxobutanoic acid, commonly known as BOA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biochemical tool. BOA is a derivative of the well-known herbicide, benzoxazinone, and has been found to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of BOA is not fully understood, but it is believed to involve the binding of BOA to the active site of proteases. This binding prevents the protease from carrying out its normal function, leading to the inhibition of protease activity. BOA has also been found to interact with other enzymes and proteins, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects:
BOA has been found to have a range of biochemical and physiological effects. In addition to its protease inhibition activity, BOA has been shown to have anti-inflammatory and anti-cancer properties. BOA has also been found to affect the metabolism of certain amino acids, suggesting that it may have a role in regulating protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BOA in lab experiments is its specificity for proteases. BOA has been found to selectively inhibit certain proteases, allowing researchers to study the function of these enzymes in a controlled manner. However, BOA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using BOA.
Direcciones Futuras
There are several future directions for research on BOA. One area of interest is the development of BOA analogs with improved properties, such as increased solubility and decreased toxicity. Another direction is the study of the role of BOA in regulating protein synthesis and metabolism. Finally, BOA may have potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation, and further research is needed to explore this potential.
Métodos De Síntesis
BOA can be synthesized through a multistep process that involves the reaction of 3-butoxyaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and decarboxylation, to yield BOA. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
BOA has been extensively studied for its potential as a biochemical tool in various scientific research fields. One of the main applications of BOA is in the study of proteases, which are enzymes that break down proteins. BOA has been found to inhibit the activity of several proteases, including chymotrypsin and trypsin. This inhibition can be used to study the role of proteases in various biological processes, such as inflammation and cancer.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
4-(3-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
UYFASTJRIRDRSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
SMILES canónico |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)


![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)




![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)